4-Hydroxybutyl dihydrogen phosphate 4-Hydroxybutyl dihydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 10305-36-9
VCID: VC20981402
InChI: InChI=1S/C4H11O5P/c5-3-1-2-4-9-10(6,7)8/h5H,1-4H2,(H2,6,7,8)
SMILES: C(CCOP(=O)(O)O)CO
Molecular Formula: C4H11O5P
Molecular Weight: 170.1 g/mol

4-Hydroxybutyl dihydrogen phosphate

CAS No.: 10305-36-9

Cat. No.: VC20981402

Molecular Formula: C4H11O5P

Molecular Weight: 170.1 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxybutyl dihydrogen phosphate - 10305-36-9

Specification

CAS No. 10305-36-9
Molecular Formula C4H11O5P
Molecular Weight 170.1 g/mol
IUPAC Name 4-hydroxybutyl dihydrogen phosphate
Standard InChI InChI=1S/C4H11O5P/c5-3-1-2-4-9-10(6,7)8/h5H,1-4H2,(H2,6,7,8)
Standard InChI Key LZINOQJQXIEBNN-UHFFFAOYSA-N
SMILES C(CCOP(=O)(O)O)CO
Canonical SMILES C(CCOP(=O)(O)O)CO

Introduction

Chemical Identity and Structure

Molecular Characteristics

4-Hydroxybutyl dihydrogen phosphate has the molecular formula C4H11O5P and is registered with CAS number 10305-36-9. Its molecular structure consists of a four-carbon hydroxybutyl chain (-CH2CH2CH2CH2OH) bonded to a dihydrogen phosphate group (H2PO4-) . This structural arrangement contributes to its distinct chemical behavior and reactivity patterns.

Physical Properties

The compound exists as a colorless to pale yellow liquid at room temperature with a relatively high boiling point. Its physical properties are influenced by both the aliphatic hydrocarbon chain and the polar phosphate group, creating a molecule with interesting solubility characteristics. The presence of the terminal hydroxyl group on the butyl chain increases its water solubility compared to similar compounds lacking this functional group.

Biochemical Significance

Metabolic Pathway Analysis

4-Hydroxybutyl dihydrogen phosphate has been identified as a significant metabolite in the biotransformation of tributyl phosphate (TBP), a widely used industrial chemical. In rat studies, this compound was found among eighteen oxidized and dealkylated urinary metabolites following TBP administration through oral, dermal, or intravenous routes . The formation of this metabolite represents an important detoxification pathway for organophosphate compounds in mammalian systems.

Comparative Metabolite Analysis

Within the metabolic cascade of tributyl phosphate, 4-hydroxybutyl dihydrogen phosphate exists alongside several related compounds including dibutyl hydrogen phosphate, butyl 3-hydroxybutyl hydrogen phosphate, and butyl 4-butanoic acid hydrogen phosphate . This family of metabolites demonstrates the complex biotransformation pathways for organophosphate compounds, involving both oxidation and hydrolysis reactions.
Table 1: Key Metabolites of Tributyl Phosphate Identified in Rat Studies

MetaboliteChemical FormulaStructural Characteristics
4-Hydroxybutyl dihydrogen phosphateC4H11O5PTerminal hydroxyl group on butyl chain
Dibutyl hydrogen phosphateC8H19O4PTwo butyl chains, one acidic hydrogen
Butyl 3-hydroxybutyl hydrogen phosphateC8H19O5PHydroxyl group on 3-position of one butyl chain
Butyl 4-butanoic acid hydrogen phosphateC8H17O6PCarboxylic acid terminus on one chain
Butyl dihydrogen phosphateC4H11O4PSingle butyl chain, two acidic hydrogens

Synthesis and Production Methods

Laboratory Synthesis

The synthetic pathway to 4-hydroxybutyl dihydrogen phosphate typically involves the phosphorylation of 4-hydroxybutanol with an appropriate phosphorylating agent. This reaction requires careful control of conditions to ensure selective phosphorylation of the primary hydroxyl group while preventing side reactions. Temperature, solvent choice, and catalyst selection all play critical roles in determining reaction efficiency and product purity.

Purification Techniques

Following synthesis, purification of 4-hydroxybutyl dihydrogen phosphate may employ several techniques including liquid-liquid extraction, chromatography, and crystallization. The amphiphilic nature of the molecule, with both hydrophilic and lipophilic regions, presents unique challenges for purification that must be addressed through carefully designed protocols.

Chemical Reactivity

Functional Group Behavior

The compound exhibits dual reactivity patterns stemming from its two principal functional groups. The dihydrogen phosphate moiety (H2PO4-) can participate in acid-base equilibria, coordination with metal ions, and nucleophilic reactions. Meanwhile, the terminal hydroxyl group engages in typical alcohol chemistry including oxidation, esterification, and hydrogen bonding interactions.

Stability Considerations

Under physiological conditions, 4-hydroxybutyl dihydrogen phosphate undergoes gradual hydrolysis, releasing inorganic phosphate. The rate of this degradation is influenced by pH, temperature, and the presence of catalytic species such as certain metal ions or enzymes. This hydrolytic instability has implications for both its biological processing and analytical detection methods.

Analytical Detection Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) coupled with mass spectrometry represents the most effective method for detecting and quantifying 4-hydroxybutyl dihydrogen phosphate in biological matrices. The ionizable nature of the phosphate group facilitates detection using negative-mode electrospray ionization, while the hydroxybutyl chain provides sufficient retention on reverse-phase columns.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy offers valuable structural confirmation for this compound, with characteristic phosphorus-31 signals for the phosphate group and distinct proton and carbon-13 patterns for the hydroxybutyl chain. Infrared spectroscopy provides complementary information through characteristic P-O, P=O, and O-H stretching bands.

Biological Significance

Toxicological Considerations

As a metabolite of tributyl phosphate, 4-hydroxybutyl dihydrogen phosphate represents a biomarker of exposure to organophosphate compounds. The toxicological significance of this metabolite itself appears relatively minor compared to its parent compound, as the hydroxylation and dealkylation processes generally reduce toxicity through increased water solubility and enhanced elimination .

Biomonitoring Applications

The detection of 4-hydroxybutyl dihydrogen phosphate in urine samples provides valuable information for biomonitoring studies assessing human exposure to tributyl phosphate and related organophosphates. The compound's appearance in urine following exposure to tributyl phosphate demonstrates the importance of hydroxylation as a key metabolic pathway for organophosphate detoxification.

Industrial and Research Applications

Materials Science

The dual functionality of 4-hydroxybutyl dihydrogen phosphate makes it potentially valuable in materials science applications. The phosphate group can interact with metal oxide surfaces or participate in ionic interactions, while the hydroxyl terminus enables covalent attachment to various substrates through conventional alcohol chemistry. These properties suggest potential applications in surface treatments, adhesion promotion, and polymer modification.

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